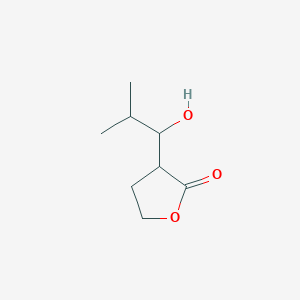
1H-Pyrrole-2,3-dione, 1,5-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2,3-dione, 1,5-diphenyl- is a heterocyclic organic compound characterized by a pyrrole ring with two carbonyl groups at positions 2 and 3, and phenyl groups at positions 1 and 5
準備方法
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,3-dione, 1,5-diphenyl- can be synthesized through several methods. One common approach involves the cycloaddition of Huisgen 1,4-dipoles with dimethyl acetylenedicarboxylate and pyridine in chloroform at room temperature . This reaction proceeds regioselectively to afford spirocyclic [4 + 2] cycloadducts as diastereomeric mixtures.
Industrial Production Methods: These include the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride .
化学反応の分析
Types of Reactions: 1H-Pyrrole-2,3-dione, 1,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and sulfonyl chlorides.
Major Products: The major products formed from these reactions include various substituted pyrrole-2,3-dione derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.
科学的研究の応用
1H-Pyrrole-2,3-dione, 1,5-diphenyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anticancer and antiviral activities.
作用機序
The mechanism by which 1H-Pyrrole-2,3-dione, 1,5-diphenyl- exerts its effects involves interactions with various molecular targets and pathways. The compound’s carbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the phenyl groups can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
類似化合物との比較
1H-Pyrrole-2,5-dione:
3,4-Dimethyl-1H-pyrrole-2,5-dione: This derivative has methyl groups at positions 3 and 4, altering its chemical properties and reactivity.
Uniqueness: 1H-Pyrrole-2,3-dione, 1,5-diphenyl- is unique due to the presence of phenyl groups at positions 1 and 5, which significantly influence its chemical behavior and potential applications. These phenyl groups enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes.
特性
CAS番号 |
60227-49-8 |
|---|---|
分子式 |
C16H11NO2 |
分子量 |
249.26 g/mol |
IUPAC名 |
1,5-diphenylpyrrole-2,3-dione |
InChI |
InChI=1S/C16H11NO2/c18-15-11-14(12-7-3-1-4-8-12)17(16(15)19)13-9-5-2-6-10-13/h1-11H |
InChIキー |
GQCWEKOKYPWQJO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=O)N2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



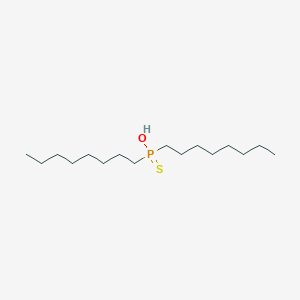
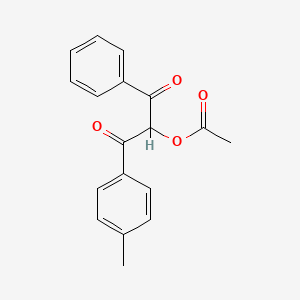
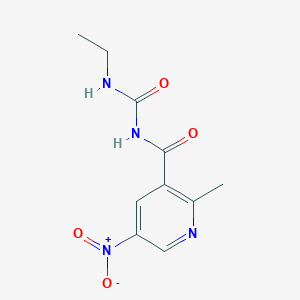
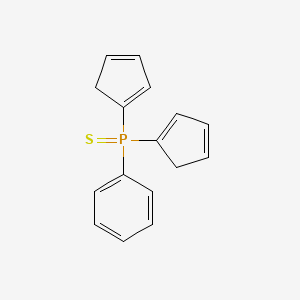
![2,4-Dichloro-1-[4-methyl-3-(prop-2-ene-1-sulfinyl)phenoxy]benzene](/img/structure/B14603371.png)
![[1,1'-Biphenyl]-4-yl nonanoate](/img/structure/B14603374.png)
![1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B14603380.png)
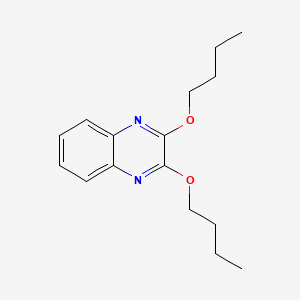
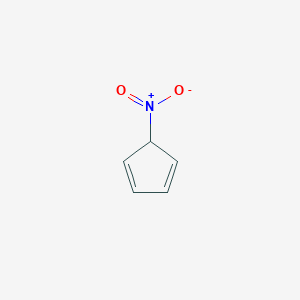
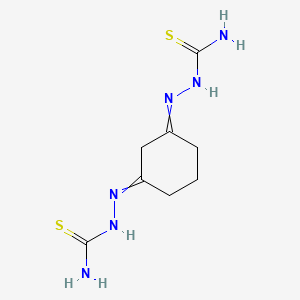
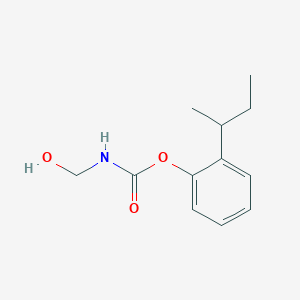
![Propanenitrile, 2-methyl-3-[(phenylmethyl)amino]-](/img/structure/B14603411.png)
